6-bromo-N-phenylpyridin-2-amine
Overview
Description
6-bromo-N-phenylpyridin-2-amine is a useful research compound. Its molecular formula is C11H9BrN2 and its molecular weight is 249.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of 2-Aminopyridines
6-Bromo-N-phenylpyridin-2-amine is a key structural core in the synthesis of bioactive natural products, medicinally important compounds, and organic materials. It is used in selective reactions to yield 6-bromopyridine-2-amines, which are then employed as substrates for C-C cross-coupling reactions. These processes are essential in the preparation of 2-aminopyridines, compounds of significant biological and chemical importance (Bolliger, Oberholzer, & Frech, 2011).
Formation of Lithium and Potassium Amides
The compound is involved in the formation of lithium and potassium amides of sterically demanding aminopyridines. These processes are critical for advancing the understanding and applications of aminopyridinate chemistry in various scientific fields (Scott, Schareina, Tok, & Kempe, 2004).
Development of Luminescent Europium Complexes
This compound is used in synthesizing amino-bridged bipyridine ligands, which play a crucial role in the development of europium complexes exhibiting luminescence properties. These complexes are of interest for their potential applications in biological environments at physiological pH values (Mameri, Charbonnière, & Ziessel, 2003).
Synthesis of Sterically Demanding Iminopyridine Ligands
The compound is essential in the synthesis of sterically demanding iminopyridine ligands. These ligands have significant applications in catalysis, particularly in ethylene polymerization and oligomerization, demonstrating high selectivity and efficiency (Irrgang, Keller, Maisel, Kretschmer, & Kempe, 2007).
Exploration of Complex Metal Geometries
It is also utilized in exploring the limits of octahedral geometry in the synthesis of asymmetric tripodal ligands. These ligands, when complexed with metals like iron, exhibit unique binding modes and geometries, broadening the understanding of metal-ligand interactions (Benhamou, Jaafar, Thibon, Lachkar, & Mandon, 2011).
Mechanism of Action
Target of Action
It’s worth noting that several 4,6-diarylpyrimidin-2-amine derivatives, which are structurally similar to 6-bromo-n-phenylpyridin-2-amine, have shown anticancer properties . These compounds have been found to inhibit Aurora kinase A (AURKA), a protein that plays a crucial role in cell division .
Mode of Action
For instance, some 4,6-diarylpyrimidin-2-amine derivatives have been found to inhibit AURKA activity .
Biochemical Pathways
Inhibition of aurka by similar compounds can affect cell cycle progression, particularly the transition from g2 to m phase .
Result of Action
Similar compounds that inhibit aurka have been found to cause accumulation of cells in the g2/m phase of the cell cycle and trigger apoptosis .
Properties
IUPAC Name |
6-bromo-N-phenylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c12-10-7-4-8-11(14-10)13-9-5-2-1-3-6-9/h1-8H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAFWPMLJQSCQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355803 | |
Record name | 6-bromo-N-phenylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25194-48-3 | |
Record name | 6-bromo-N-phenylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.